molecular formula C12H15FO2 B8310364 1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

Cat. No. B8310364
M. Wt: 210.24 g/mol
InChI Key: VKCDGHXUHCILFI-UHFFFAOYSA-N
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Patent
US08168635B2

Procedure details

To a solution of 2-methoxy-5-fluorobenzaldehyde (3.0 g, 19.5 mmol) in THF (20 mL) at 0° C. was added a solution 1-butenylmagnesium bromide (0.5 M in THF, 45 mL, 22.5 mmol) dropwise for 15 min. Then the reaction mixture was poured to a solution of saturated ammonium chloride (80 mL) in a separatory funnel. The organic fraction was extracted with ethyl acetate (3×60 mL) and the combined organic layers were washed with brine (50 mL) and dried over sodium sulfate. The solvent then was removed in vacuo and crude product thus obtained was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.11) to give the product as an oil (3.27 g, 93%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
1-butenylmagnesium bromide
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:4]=1[CH:5]=[O:6].[CH:12]([Mg]Br)=[CH:13][CH2:14][CH3:15].[Cl-].[NH4+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:4]=1[CH:5]([OH:6])[CH2:15][CH2:14][CH:13]=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)F
Name
1-butenylmagnesium bromide
Quantity
45 mL
Type
reactant
Smiles
C(=CCC)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic fraction was extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent then was removed in vacuo and crude product
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.11)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)F)C(CCC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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